Methaphenilene

Description

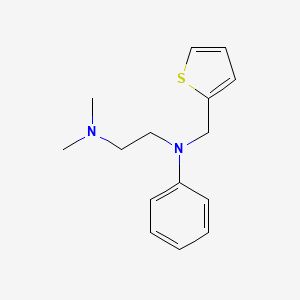

Structure

2D Structure

3D Structure

Properties

CAS No. |

493-78-7 |

|---|---|

Molecular Formula |

C15H20N2S |

Molecular Weight |

260.4 g/mol |

IUPAC Name |

N,N-dimethyl-N'-phenyl-N'-(thiophen-2-ylmethyl)ethane-1,2-diamine |

InChI |

InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3 |

InChI Key |

LDYJXVUOVPVZKA-UHFFFAOYSA-N |

SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |

Canonical SMILES |

CN(C)CCN(CC1=CC=CS1)C2=CC=CC=C2 |

Appearance |

Solid powder |

Other CAS No. |

493-78-7 |

Purity |

>98% (or refer to the Certificate of Analysis) |

Related CAS |

7084-07-3 (hydrochloride) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

Methaphenilene; W 50 Base; W-50 Base; W50 Base. |

Origin of Product |

United States |

Foundational & Exploratory

Methaphenilene's Mechanism of Action on H1 Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide elucidates the core mechanism of action of Methaphenilene, a first-generation antihistamine, on the Histamine H1 receptor. The following sections detail its interaction with the receptor, the subsequent downstream signaling cascades, quantitative binding data, and the experimental protocols used to determine these characteristics.

Core Mechanism of Action: Inverse Agonism

This compound, also known as Methapyrilene, acts as an inverse agonist at the Histamine H1 receptor. The H1 receptor, a G-protein coupled receptor (GPCR), exists in a conformational equilibrium between an inactive (R) and an active (R*) state. Even in the absence of an agonist like histamine, a small fraction of H1 receptors spontaneously adopts the active conformation, leading to a basal level of constitutive activity.

While a competitive antagonist would simply block the binding of histamine without affecting this basal activity, this compound, as an inverse agonist, preferentially binds to and stabilizes the inactive conformation (R) of the H1 receptor. This action shifts the conformational equilibrium away from the active state, leading to a reduction in the receptor's basal signaling activity. This not only prevents the effects of histamine but also actively suppresses the receptor's intrinsic activity.

Downstream Signaling Pathways

The Histamine H1 receptor is coupled to the Gq alpha subunit of the heterotrimeric G-protein. The binding of an agonist (histamine) to the H1 receptor initiates a cascade of intracellular events. Conversely, the inverse agonism of this compound attenuates this pathway.

The primary signaling pathway affected is the Phospholipase C (PLC) pathway :

-

Gq-Protein Activation: Upon histamine binding, the H1 receptor activates the Gq protein, leading to the exchange of GDP for GTP on the Gαq subunit.

-

Phospholipase C (PLC) Activation: The activated Gαq subunit then stimulates the membrane-bound enzyme Phospholipase C.

-

PIP2 Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), a membrane phospholipid, into two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3, being water-soluble, diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.

-

Protein Kinase C (PKC) Activation: The increase in intracellular Ca2+ along with the membrane-bound DAG synergistically activate Protein Kinase C (PKC).

-

NF-κB Activation: Activated PKC can then phosphorylate various downstream targets, leading to the activation of the transcription factor Nuclear Factor-kappa B (NF-κB). NF-κB translocates to the nucleus and promotes the transcription of genes involved in inflammation and allergic responses.

By stabilizing the inactive state of the H1 receptor, this compound effectively inhibits this entire signaling cascade, thereby mitigating the inflammatory and allergic effects mediated by histamine.

Quantitative Data

The binding affinity of a ligand for its receptor is a critical parameter in drug development. For this compound, the following quantitative data has been reported:

| Compound | Receptor | Parameter | Value | Reference |

| Methapyrilene | Histamine H1 | Ki | 3.5 nM | BindingDB |

Note: The referenced value from BindingDB is for the Histamine H1 receptor target, though the specific entry ligand is listed as BDBM35254. This represents the most relevant publicly available binding affinity data in the context of this search.

Experimental Protocols

The characterization of this compound's action on H1 receptors involves various in vitro and cellular assays. A key experimental method is the radioligand binding assay.

Radioligand Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of an unlabeled compound (this compound) by measuring its ability to displace a radiolabeled ligand that has a known high affinity for the H1 receptor.

Objective: To determine the inhibition constant (Ki) of this compound for the H1 receptor.

Materials:

-

Cell membranes prepared from a cell line expressing the human H1 receptor (e.g., HEK293 or CHO cells).

-

Radiolabeled H1 receptor antagonist (e.g., [3H]mepyramine).

-

Unlabeled this compound hydrochloride.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation cocktail and a liquid scintillation counter.

Procedure:

-

Membrane Preparation: Cells expressing the H1 receptor are harvested and homogenized. The cell lysate is then centrifuged to pellet the cell membranes, which are subsequently washed and resuspended in the assay buffer.

-

Assay Setup: The assay is typically performed in 96-well plates.

-

Incubation: A constant concentration of the radiolabeled ligand (e.g., [3H]mepyramine, typically at a concentration close to its Kd) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled this compound.

-

Equilibrium: The incubation is carried out for a sufficient time at a specific temperature (e.g., 60 minutes at 25°C) to allow the binding to reach equilibrium.

-

Separation of Bound and Free Ligand: The incubation mixture is rapidly filtered through glass fiber filters using a cell harvester. The filters trap the cell membranes with the bound radioligand, while the unbound radioligand passes through.

-

Washing: The filters are washed with ice-cold assay buffer to remove any non-specifically bound radioligand.

-

Quantification: The filters are placed in scintillation vials with a scintillation cocktail, and the amount of radioactivity is measured using a liquid scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand is determined (IC50). The specific binding is calculated as the difference between total binding (in the absence of competitor) and non-specific binding (in the presence of a saturating concentration of a known H1 antagonist). The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation :

Ki = IC50 / (1 + [L]/Kd)

Where:

-

[L] is the concentration of the radiolabeled ligand.

-

Kd is the dissociation constant of the radiolabeled ligand.

-

Visualizations

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: H1 Receptor Signaling Pathway.

Caption: this compound Inverse Agonist Action.

Caption: Radioligand Binding Assay Workflow.

An In-depth Technical Guide on the Synthesis and Characterization of Methaphenilene Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

Methaphenilene is a member of the ethylenediamine class of antihistamines. Its therapeutic effects stem from its ability to block the action of histamine at the H1 receptor, thereby mitigating allergic responses. Additionally, its anticholinergic properties, resulting from the blockade of muscarinic acetylcholine receptors, contribute to its overall pharmacological profile. Understanding the synthesis and detailed characterization of this compound is crucial for researchers in drug discovery and development, particularly those working on histaminergic and cholinergic systems.

Synthesis of this compound Hydrochloride

The primary route for the synthesis of this compound hydrochloride involves the N-alkylation of N,N-dimethyl-N'-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene. The resulting free base is then converted to its hydrochloride salt.

Experimental Protocol

The following experimental protocol is adapted from the foundational work by Leonard and Solmssen (1948).

Step 1: Synthesis of N,N-Dimethyl-N'-phenyl-N'-(2-thenyl)-ethylenediamine (this compound Free Base)

-

In a reaction vessel equipped with a stirrer, reflux condenser, and a dropping funnel, a solution of 16.4 g (0.1 mole) of N,N-dimethyl-N'-phenylethane-1,2-diamine in 100 ml of anhydrous toluene is prepared.

-

To this solution, 4.1 g (0.105 mole) of sodamide is added portion-wise with stirring. The mixture is then refluxed for two hours to ensure the formation of the sodium salt of the diamine.

-

A solution of 13.3 g (0.1 mole) of 2-(chloromethyl)thiophene in 50 ml of anhydrous toluene is added dropwise to the refluxing mixture over a period of 30 minutes.

-

The reaction mixture is refluxed for an additional four hours to drive the alkylation to completion.

-

After cooling to room temperature, the mixture is washed with water to remove any inorganic byproducts.

-

The toluene layer is then extracted with dilute hydrochloric acid.

-

The acidic aqueous layer is made alkaline with a sodium hydroxide solution, leading to the precipitation of the free base, this compound.

-

The oily product is extracted with ether.

-

The ethereal solution is dried over anhydrous sodium sulfate.

-

The ether is removed by distillation, and the residual oil is purified by vacuum distillation.

Step 2: Formation of this compound Hydrochloride

-

The purified this compound free base is dissolved in anhydrous ether.

-

A stream of dry hydrogen chloride gas is passed through the ethereal solution until precipitation of the hydrochloride salt is complete.

-

The white crystalline precipitate of this compound hydrochloride is collected by filtration.

-

The collected solid is washed with anhydrous ether and dried under vacuum.

Synthesis Workflow

Caption: Synthesis workflow for this compound hydrochloride.

Characterization of this compound Hydrochloride

Physicochemical Properties

| Property | Value | Reference |

| Molecular Formula | C₁₅H₂₁ClN₂S | [PubChem] |

| Molecular Weight | 296.86 g/mol | [PubChem] |

| Appearance | White crystalline powder | |

| Melting Point | 187-189 °C | |

| Solubility | Soluble in water and ethanol |

Spectroscopic Data

Detailed, publicly available experimental spectra (NMR, IR, MS) with peak assignments for this compound hydrochloride are scarce. The following sections describe the expected spectral characteristics based on the known structure and data for analogous compounds.

3.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals corresponding to the aromatic protons of the phenyl and thiophene rings, the methylene protons of the ethylenediamine backbone and the thenyl group, and the methyl protons of the dimethylamino group. The aromatic region would likely display complex multiplets. The methylene protons would appear as distinct signals, likely in the 2.5-4.5 ppm range. The N-methyl protons would be expected as a singlet in the 2.0-2.5 ppm region.

-

¹³C NMR: The carbon NMR spectrum would show distinct signals for the carbons of the phenyl and thiophene rings, the methylene carbons, and the methyl carbons. The aromatic carbons would resonate in the 110-150 ppm region. The methylene carbons would appear in the 40-60 ppm range, and the methyl carbons would be expected at lower field, around 45 ppm.

3.2.2. Infrared (IR) Spectroscopy

The IR spectrum of this compound hydrochloride would be expected to exhibit characteristic absorption bands for:

-

C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹)

-

C-H stretching of the aliphatic methylene and methyl groups (around 2800-3000 cm⁻¹)

-

C=C stretching of the aromatic rings (around 1450-1600 cm⁻¹)

-

C-N stretching (around 1000-1200 cm⁻¹)

-

N-H stretching from the hydrochloride salt (a broad band in the 2400-2800 cm⁻¹ region)

3.2.3. Mass Spectrometry (MS)

The mass spectrum of this compound would show a molecular ion peak corresponding to the free base (m/z = 260.13). Common fragmentation patterns for ethylenediamine derivatives involve cleavage of the C-C bond of the ethylenediamine backbone and alpha-cleavage adjacent to the nitrogen atoms.

Purity Analysis

High-Performance Liquid Chromatography (HPLC) is a suitable method for assessing the purity of this compound hydrochloride. A reversed-phase C18 column with a mobile phase consisting of a buffered aqueous solution and an organic modifier (e.g., acetonitrile or methanol) would likely provide good separation of the main compound from any impurities. Detection can be achieved using a UV detector, with the wavelength of maximum absorbance for the compound.

Gas Chromatography-Mass Spectrometry (GC-MS) can also be employed for purity analysis, likely after derivatization to improve volatility and thermal stability.

Mechanism of Action and Signaling Pathways

This compound hydrochloride exerts its therapeutic effects by acting as an antagonist at two key receptor types: the histamine H1 receptor and the muscarinic acetylcholine receptors.

Histamine H1 Receptor Antagonism

Histamine, released from mast cells and basophils during an allergic response, binds to H1 receptors on various cells, leading to symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction. This compound, by competitively blocking the H1 receptor, prevents histamine from binding and initiating these downstream signaling events. The H1 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq/11 family of G proteins.

Caption: Histamine H1 receptor signaling pathway and its inhibition.

Muscarinic Acetylcholine Receptor Antagonism

The anticholinergic effects of this compound are due to its blockade of muscarinic acetylcholine receptors. These are also GPCRs, and different subtypes are coupled to different G proteins. The M1, M3, and M5 subtypes are primarily coupled to Gq/11, leading to a similar signaling cascade as the H1 receptor. The M2 and M4 subtypes are coupled to Gi/o, which inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP).

Caption: Muscarinic M1 receptor signaling and its inhibition.

Conclusion

This technical guide has outlined the synthesis and known characteristics of this compound hydrochloride. The synthetic route via N-alkylation is well-established, and the mechanism of action as a dual histamine H1 and muscarinic receptor antagonist is understood. However, a notable gap exists in the publicly available, detailed analytical characterization data for this compound. For future research and development, a comprehensive re-characterization using modern analytical techniques such as high-resolution NMR and mass spectrometry would be highly valuable to the scientific community.

An In-depth Technical Guide to Methaphenilene: Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

Methaphenilene is a first-generation antihistamine of the ethylenediamine class, characterized by its competitive antagonism of the histamine H1 receptor and its anticholinergic activity at muscarinic acetylcholine receptors. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, and pharmacological actions of this compound. Detailed experimental protocols for its synthesis and for characterizing its receptor binding affinities are presented. Furthermore, the signaling pathways associated with its mechanism of action are visually represented to facilitate a deeper understanding of its molecular pharmacology.

Chemical Structure and Identification

This compound, with the IUPAC name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine, is a tertiary amine featuring a thiophene moiety, a phenyl group, and a dimethylaminoethyl chain.[1]

| Identifier | Value |

| IUPAC Name | N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine[1] |

| CAS Number | 493-78-7[1] |

| Molecular Formula | C15H20N2S[1] |

| Molecular Weight | 260.40 g/mol [1] |

| SMILES | CN(C)CCN(Cc1cccs1)c2ccccc2[1] |

| InChI | InChI=1S/C15H20N2S/c1-16(2)10-11-17(13-15-9-6-12-18-15)14-7-4-3-5-8-14/h3-9,12H,10-11,13H2,1-2H3[1] |

Physicochemical Properties

The physicochemical properties of this compound and its commonly used hydrochloride salt are summarized below. These properties are crucial for its formulation, delivery, and pharmacokinetic profile.

| Property | This compound | This compound Hydrochloride |

| Appearance | Dark yellow oil | Solid powder |

| Melting Point | Not Applicable | 186-187 °C |

| Boiling Point | 183-185 °C at 7 mmHg | Not Applicable |

| Solubility | Soluble in DMSO | Freely soluble in water, soluble in ethanol |

| pKa (Predicted) | Basic pKa estimated around 8.5-9.5 (tertiary amines) | Not Applicable |

| logP (Predicted) | High (indicative of good lipid solubility) | Lower than the free base |

Synthesis of this compound

This compound can be synthesized via the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[1]

Experimental Protocol: Synthesis of this compound

A detailed protocol for a similar N-alkylation reaction is described below, which can be adapted for the synthesis of this compound.

Materials:

-

N,N-dimethyl-N′-phenylethane-1,2-diamine

-

2-(chloromethyl)thiophene

-

Sodium amide (NaNH2)

-

Dry Toluene

-

Anhydrous sodium sulfate

-

Rotary evaporator

-

Standard glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

-

Heating mantle and magnetic stirrer

Procedure:

-

In a dry, three-necked round-bottom flask equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel, dissolve N,N-dimethyl-N′-phenylethane-1,2-diamine in dry toluene.

-

Slowly add a molar equivalent of sodium amide to the stirred solution at room temperature.

-

Heat the mixture to reflux for 1-2 hours to ensure the formation of the sodium salt.

-

Cool the reaction mixture to room temperature and add a solution of 2-(chloromethyl)thiophene in dry toluene dropwise through the dropping funnel.

-

After the addition is complete, heat the mixture to reflux for an additional 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Cool the reaction mixture to room temperature and carefully quench the reaction by the slow addition of water.

-

Separate the organic layer and wash it sequentially with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to obtain crude this compound.

-

The crude product can be further purified by vacuum distillation.

Pharmacological Properties and Mechanism of Action

This compound is a first-generation antihistamine with anticholinergic properties. Its therapeutic effects are primarily mediated through its interaction with histamine H1 receptors and muscarinic acetylcholine receptors.

Antihistaminic Activity: Histamine H1 Receptor Antagonism

This compound acts as a competitive antagonist at the histamine H1 receptor. By binding to the receptor, it prevents histamine from eliciting its pro-inflammatory effects, such as vasodilation, increased capillary permeability, and bronchoconstriction. This action alleviates the symptoms of allergic reactions.

Signaling Pathway of Histamine H1 Receptor Antagonism

Anticholinergic Activity: Muscarinic Acetylcholine Receptor Antagonism

As a first-generation antihistamine, this compound can cross the blood-brain barrier and exhibits anticholinergic effects by acting as an antagonist at muscarinic acetylcholine receptors. This action is responsible for some of its side effects, such as dry mouth and sedation.

Signaling Pathway of Muscarinic Receptor Antagonism

References

The Pharmacokinetics and Metabolism of Methaphenilene: An In-Depth Technical Guide

Disclaimer: As of October 2025, a comprehensive review of publicly available scientific literature reveals a notable absence of in vivo pharmacokinetic studies specifically focused on Methaphenilene. The majority of research has been directed towards the structurally similar and hepatocarcinogenic analogue, Methapyrilene. This guide, therefore, primarily details the in vitro metabolism of this compound, drawing from the key available research, and provides context by referencing the known in vivo behavior of Methapyrilene, with the critical caveat that these are distinct compounds and direct extrapolation is not scientifically valid.

Executive Summary

This compound (MFN) is an antihistaminic compound, structurally related to Methapyrilene (MPH). While MPH was removed from the market due to its hepatocarcinogenicity in rats, MFN has not been associated with such toxicity. Understanding the metabolic fate of this compound is crucial for elucidating the mechanisms underlying this difference in toxicity and for any potential future development of related compounds. This document synthesizes the available data on the metabolism of this compound, focusing on in vitro studies that have identified key metabolic pathways and quantified the formation of various metabolites. The primary metabolic routes for this compound in rat liver microsomes include N-demethylation, N-oxidation, and aromatic ring hydroxylation.

In Vitro Metabolism of this compound

The most detailed investigation into the metabolism of this compound was conducted by Kammerer and Schmitz (1988), who compared its metabolism with that of Pyribenzamine (PBZ) and Methapyrilene (MPH) in rat liver microsomes.[1][2][3] This study provides the foundation of our current understanding.

Major Metabolic Pathways

In vitro studies using rat liver microsomes have identified several key metabolic pathways for this compound. These include:

-

N-Demethylation: The removal of a methyl group from the dimethylaminoethyl side chain is a significant metabolic route.[1]

-

N-Oxidation: The formation of an N-oxide metabolite is another prominent pathway.[1][2][3]

-

Aromatic Ring Hydroxylation: The addition of a hydroxyl group to the phenyl ring of this compound occurs, indicating oxidative metabolism of the aromatic moiety.[1]

Notably, unlike Methapyrilene, the formation of an amide metabolite was not detected for this compound in these in vitro systems.[1][2][3]

Quantitative Analysis of Metabolite Formation

The following table summarizes the quantitative data on the formation of this compound metabolites in rat liver microsomes, as reported by Kammerer and Schmitz (1988). The data is presented as nmol of metabolite formed per mg of microsomal protein.

| Metabolite/Pathway | This compound (MFN) |

| N-Demethylation | Major Pathway |

| N-Oxidation | Significant Pathway |

| Aromatic Ring Hydroxylation | Higher than for PBZ or MPH |

| Amide Formation | Not Detected |

Data is qualitative as presented in the primary literature, which emphasizes the relative importance of the pathways.

Experimental Protocols

The following is a summary of the experimental methodology employed by Kammerer and Schmitz (1988) for the in vitro metabolism studies of this compound.

In Vitro Incubation with Rat Liver Microsomes

-

Microsome Preparation: Liver microsomes were prepared from male Sprague-Dawley rats.

-

Incubation Mixture: The incubation mixture contained rat liver microsomes, an NADPH-generating system (NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase), and this compound (1 mM) in a phosphate buffer.

-

Incubation Conditions: The mixture was incubated at 37°C.

-

Extraction of Metabolites: The reaction was terminated, and the metabolites were extracted from the incubation mixture using a series of organic solvents at different pH levels to separate basic and acidic metabolites.

-

Derivatization: The extracted metabolites were derivatized using trifluoroacetic anhydride (MBTFA) to improve their volatility and chromatographic properties.[1]

Analytical Methods

-

Gas Chromatography-Mass Spectrometry (GC-MS): The derivatized metabolites were analyzed by capillary gas chromatography-mass spectrometry to identify and quantify the various metabolic products.[1][2][3] A specific gas chromatography temperature program was developed to achieve separation of the different metabolites.[1]

Visualizations

In Vitro Metabolic Pathway of this compound

Caption: In vitro metabolic pathways of this compound in rat liver microsomes.

Experimental Workflow for In Vitro Metabolism Analysis

Caption: Workflow for the in vitro analysis of this compound metabolism.

Comparative Context: In Vivo Pharmacokinetics of Methapyrilene

While no in vivo data exists for this compound, studies on the structurally similar compound Methapyrilene in rats provide some pharmacokinetic context. It is crucial to reiterate that these findings are not directly applicable to this compound.

-

Rapid Metabolism and Elimination: In vivo studies in rats have shown that Methapyrilene has a relatively short half-life of 2.8 hours.[2]

-

Urinary Excretion of Metabolites: A significant portion of Methapyrilene and its metabolites are excreted in the urine.[1]

-

Major In Vivo Metabolites of Methapyrilene: The in vivo metabolism of Methapyrilene in rats leads to several metabolites, including hydroxylated forms and products of N-demethylation.[1]

The difference in metabolic profiles between this compound (lacking amide formation) and Methapyrilene may be a key factor in their differing toxicological profiles.

Conclusion and Future Directions

The current understanding of this compound's pharmacokinetics is limited to in vitro metabolism studies. These studies indicate that N-demethylation, N-oxidation, and aromatic hydroxylation are the primary metabolic pathways in rat liver microsomes. The absence of amide formation, a pathway observed for the hepatocarcinogen Methapyrilene, is a noteworthy distinction.

To provide a comprehensive understanding of the disposition of this compound, future research should prioritize in vivo studies in relevant animal models. Such studies would be invaluable for determining key pharmacokinetic parameters (absorption, distribution, bioavailability, clearance, and elimination half-life) and for confirming the metabolic pathways and major metabolites in a whole-organism context. This knowledge is essential for a complete risk assessment and for understanding the mechanistic basis of the differential toxicity observed between this compound and its analogues.

References

- 1. The in vivo metabolism of methapyrilene, a hepatocarcinogen, in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Pharmacokinetics explain in vivo/in vitro discrepancies of carcinogen-induced gene expression alterations in rat liver and cultivated hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A comparative in vitro metabolic study of this compound and pyribenzamine - PubMed [pubmed.ncbi.nlm.nih.gov]

Methaphenilene: An In-depth Analysis of its Anticholinergic and Antihistaminic Properties

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Notice: Despite a comprehensive search of publicly available scientific literature, specific quantitative data regarding the binding affinities (Ki or IC50 values) and functional potencies (pA2 values) of Methaphenilene at histamine H1 and muscarinic acetylcholine receptors could not be located. The following guide is therefore constructed based on the general pharmacological principles of first-generation antihistamines, a class to which this compound belongs, and incorporates established experimental protocols relevant to the assessment of antihistaminic and anticholinergic properties.

Introduction

This compound is a first-generation antihistamine characterized by its therapeutic effects in the management of allergic conditions. As with many compounds in this class, its pharmacological profile is not limited to the antagonism of the histamine H1 receptor. A significant characteristic of first-generation antihistamines is their capacity to interact with other receptor systems, most notably muscarinic acetylcholine receptors, leading to what are commonly referred to as anticholinergic side effects. This dual activity is a critical consideration in both the therapeutic application and the safety profiling of this compound.

This technical guide aims to provide a detailed framework for the investigation and understanding of the antihistaminic and anticholinergic properties of this compound. While specific data for this compound is not presently available, this document outlines the established methodologies and theoretical constructs necessary to perform such an evaluation.

Core Pharmacological Properties: A Comparative Overview

The clinical effects of this compound are dictated by its interaction with at least two distinct receptor systems:

-

Antihistaminic Properties: Mediated by the competitive antagonism of the histamine H1 receptor. This action is responsible for the relief of allergic symptoms such as rhinitis, urticaria, and conjunctivitis.

-

Anticholinergic Properties: Resulting from the blockade of muscarinic acetylcholine receptors. This off-target activity contributes to a range of side effects, including dry mouth, blurred vision, urinary retention, and constipation.

A thorough understanding of the potency of this compound at each of these receptor types is crucial for a comprehensive pharmacological assessment. This is typically achieved through in vitro receptor binding and functional assays.

Quantitative Analysis of Receptor Interactions

To facilitate a direct comparison of this compound's activity at histamine H1 and muscarinic receptors, quantitative data from receptor binding and functional assays are essential. The following tables are presented as templates for the organization of such data, once it becomes available through experimental investigation.

Table 1: Receptor Binding Affinity of this compound

| Receptor Subtype | Radioligand | Ki (nM) | Source Tissue/Cell Line | Reference |

| Histamine H1 | [3H]-Pyrilamine | Data not available | e.g., HEK293 cells expressing human H1 receptor | - |

| Muscarinic M1 | [3H]-Pirenzepine | Data not available | e.g., Human neuroblastoma cells (SK-N-SH) | - |

| Muscarinic M2 | [3H]-AF-DX 384 | Data not available | e.g., Rat heart tissue | - |

| Muscarinic M3 | [3H]-4-DAMP | Data not available | e.g., Human salivary gland tissue | - |

| Muscarinic M4 | [3H]-Pirenzepine | Data not available | e.g., CHO-K1 cells expressing human M4 receptor | - |

| Muscarinic M5 | [3H]-4-DAMP | Data not available | e.g., CHO-K1 cells expressing human M5 receptor | - |

Table 2: Functional Antagonism of this compound

| Receptor | Agonist | Functional Assay | pA2 Value | Schild Slope | Reference |

| Histamine H1 | Histamine | e.g., Guinea pig ileum contraction | Data not available | Data not available | - |

| Muscarinic (M3) | Carbachol | e.g., Guinea pig tracheal ring contraction | Data not available | Data not available | - |

Experimental Protocols

The following sections detail standardized experimental protocols that can be employed to determine the antihistaminic and anticholinergic properties of this compound.

Radioligand Binding Assays

Radioligand binding assays are a fundamental technique for determining the affinity of a drug for a specific receptor.

Objective: To determine the equilibrium dissociation constant (Ki) of this compound for histamine H1 and muscarinic acetylcholine receptors.

Methodology:

-

Membrane Preparation:

-

Culture cells expressing the receptor of interest (e.g., HEK293-H1R for histamine H1 receptor) or homogenize tissue known to be rich in the target receptor (e.g., rat brain for muscarinic receptors).

-

Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.

-

Centrifuge the resulting supernatant at a high speed to pellet the cell membranes.

-

Wash the membrane pellet with an appropriate buffer and resuspend to a final protein concentration determined by a protein assay (e.g., Bradford assay).

-

-

Binding Assay:

-

In a multi-well plate, combine the prepared cell membranes, a specific radioligand (e.g., [3H]-Pyrilamine for H1 receptors, [3H]-QNB for general muscarinic receptors), and varying concentrations of unlabeled this compound.

-

To determine non-specific binding, a parallel set of wells should contain a high concentration of a known, potent unlabeled ligand for the target receptor.

-

Incubate the mixture at a defined temperature for a sufficient time to reach equilibrium.

-

Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes bound with the radioligand.

-

Wash the filters rapidly with ice-cold buffer to remove unbound radioligand.

-

Measure the radioactivity retained on the filters using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration.

-

Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) from the resulting sigmoidal curve using non-linear regression analysis.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its equilibrium dissociation constant.

-

In Vitro Functional Assays (Schild Analysis)

Functional assays measure the effect of a drug on the physiological response induced by an agonist, providing a measure of the antagonist's potency (pA2).

Objective: To determine the pA2 value of this compound as a competitive antagonist at histamine H1 and muscarinic M3 receptors.

Methodology (using isolated guinea pig ileum for H1 receptor antagonism):

-

Tissue Preparation:

-

Humanely euthanize a guinea pig and dissect a section of the terminal ileum.

-

Clean the tissue and cut it into segments of approximately 2-3 cm.

-

Suspend each segment in an organ bath containing a physiological salt solution (e.g., Tyrode's solution) maintained at 37°C and continuously bubbled with a gas mixture (e.g., 95% O2, 5% CO2).

-

Connect one end of the tissue to a fixed point and the other to an isometric force transducer to record contractions.

-

Allow the tissue to equilibrate under a resting tension for at least 60 minutes.

-

-

Experimental Procedure:

-

Obtain a cumulative concentration-response curve for a histamine H1 receptor agonist (e.g., histamine) by adding increasing concentrations of the agonist to the organ bath and recording the resulting contractions.

-

Wash the tissue repeatedly to return to baseline.

-

Introduce a known concentration of this compound into the organ bath and allow it to incubate with the tissue for a predetermined period (e.g., 30 minutes).

-

In the presence of this compound, obtain a second cumulative concentration-response curve for histamine.

-

Repeat this process with several different concentrations of this compound.

-

-

Data Analysis (Schild Plot):

-

For each concentration of this compound, calculate the dose ratio (r), which is the ratio of the EC50 of histamine in the presence of the antagonist to the EC50 of histamine in the absence of the antagonist.

-

Plot log(r-1) on the y-axis against the negative logarithm of the molar concentration of this compound on the x-axis.

-

Perform a linear regression on the data points.

-

The pA2 value is the x-intercept of the regression line. For a competitive antagonist, the slope of the Schild plot should not be significantly different from 1.

-

A similar protocol can be adapted to assess anticholinergic activity by using an appropriate tissue (e.g., guinea pig tracheal rings) and agonist (e.g., carbachol).

Signaling Pathways and Experimental Workflows

Diagram 1: Histamine H1 Receptor Signaling Pathway

Caption: Simplified signaling cascade of the histamine H1 receptor and the antagonistic action of this compound.

Diagram 2: Muscarinic M3 Receptor Signaling Pathway

Caption: Overview of the muscarinic M3 receptor signaling pathway and the inhibitory effect of this compound.

Diagram 3: Experimental Workflow for Schild Analysis

Caption: A stepwise workflow for determining the pA₂ value of an antagonist using Schild analysis.

Conclusion

The Rise and Fall of Methaphenilene: A Technical Review of a First-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and pharmacological profile of Methaphenilene, a first-generation antihistamine. While once a component of the early armamentarium against allergic reactions, its clinical use has ceased, likely due to safety concerns mirroring those of its chemical relatives. This document provides a comprehensive overview of its chemical synthesis, mechanism of action, and the toxicological findings that presumably led to its obsolescence.

Introduction

This compound, with the IUPAC name N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine, is an antihistaminic and anticholinergic compound.[1][2] As a first-generation antihistamine, it belongs to the ethylenediamine class. These earlier antihistamines are known for their ability to cross the blood-brain barrier, leading to sedative effects, a characteristic that has been largely overcome by the development of second and third-generation agents. The history of this compound is intertwined with that of its analogue, Methapyrilene, which was withdrawn from the market due to findings of hepatocarcinogenicity in animal studies.[1][3] This guide will delve into the available scientific literature to present a detailed account of this compound for the scientific community.

Discovery and Synthesis

The initial synthesis and characterization of this compound were likely first described in a 1948 paper by Leonard and Solmssen titled "Thenyl Substituted Diamines with Antihistaminic Activity" published in the Journal of the American Chemical Society. This seminal work laid the foundation for a new class of antihistamines.

Chemical Structure and Properties

| Property | Value |

| IUPAC Name | N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine |

| Molecular Formula | C15H20N2S |

| Molar Mass | 260.40 g·mol−1 |

| CAS Number | 493-78-7 |

Synthesis Protocol

The synthesis of this compound is achieved through the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[2]

Experimental Protocol: Synthesis of this compound

Materials:

-

N,N-dimethyl-N′-phenylethane-1,2-diamine

-

2-(chloromethyl)thiophene

-

Anhydrous solvent (e.g., toluene or dimethylformamide)

-

A suitable non-nucleophilic base (e.g., sodium hydride or potassium carbonate)

-

Inert atmosphere (e.g., nitrogen or argon)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve N,N-dimethyl-N′-phenylethane-1,2-diamine in the anhydrous solvent under an inert atmosphere.

-

Add the base to the solution and stir for a designated period to facilitate the formation of the corresponding anion.

-

Slowly add a solution of 2-(chloromethyl)thiophene in the anhydrous solvent to the reaction mixture.

-

Heat the reaction mixture to reflux for several hours to ensure the completion of the alkylation reaction.

-

Monitor the reaction progress using an appropriate technique, such as thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound using a suitable technique, such as column chromatography or distillation under reduced pressure.

Pharmacological Profile

Mechanism of Action

As a first-generation antihistamine, this compound functions as an antagonist at the histamine H1 receptor. Histamine, a key mediator in allergic and inflammatory responses, exerts its effects by binding to these receptors on various cell types. The binding of histamine to H1 receptors, which are Gq-coupled, activates the phospholipase C (PLC) signaling cascade. This leads to the production of inositol triphosphate (IP3) and diacylglycerol (DAG), resulting in an increase in intracellular calcium and the activation of protein kinase C (PKC), respectively. These downstream events culminate in the characteristic symptoms of an allergic reaction, such as vasodilation, increased vascular permeability, and smooth muscle contraction.

This compound, by competitively blocking the H1 receptor, prevents the binding of histamine and thereby inhibits this signaling pathway, leading to the amelioration of allergic symptoms.

Figure 1. Simplified signaling pathway of the Histamine H1 receptor and the inhibitory action of this compound.

Quantitative Pharmacological Data

Toxicology and Rationale for Withdrawal

While direct evidence for the withdrawal of this compound from the market is scarce, the well-documented carcinogenicity of its close analogue, Methapyrilene, provides a strong basis for its discontinuation. Studies on Methapyrilene demonstrated its potential to induce liver tumors in rats.[1][3] Given the structural similarity between this compound and Methapyrilene, particularly the presence of the thiophene ring, it is highly probable that this compound shared a similar toxicological profile.

Carcinogenicity studies on a group of histamine antagonists, including Methapyrilene, revealed that analogues not containing a thiophene ring did not exhibit the same neoplastic effects under the experimental conditions.[1] This suggests that the thiophene moiety may be implicated in the carcinogenic activity of these compounds.

Historical Context and Clinical Use

First-generation antihistamines were the primary treatment for allergic conditions from the 1940s onwards. Their clinical utility was, however, limited by their sedative and anticholinergic side effects, which include dry mouth, blurred vision, and urinary retention. The development of second-generation, non-sedating antihistamines in the 1980s led to a significant shift in the clinical management of allergies, rendering most first-generation agents, including likely this compound, obsolete for routine use.

The exact timeline of this compound's clinical use and its formal withdrawal from various markets is not well-documented in readily accessible regulatory archives. However, it is reasonable to assume that its use declined significantly with the advent of safer alternatives and the emergence of toxicological concerns related to its chemical class.

Conclusion

This compound represents an important chapter in the history of antihistamine development. As a first-generation ethylenediamine derivative, it provided relief for allergy sufferers in an era with limited therapeutic options. However, the likely discovery of significant safety liabilities, inferred from the known carcinogenicity of its close analogue Methapyrilene, led to its disappearance from the clinical landscape. The story of this compound serves as a crucial case study for drug development professionals, highlighting the importance of thorough toxicological evaluation and the continuous drive for safer and more effective therapeutic agents. The lack of publicly available, detailed quantitative pharmacological and toxicological data for this compound underscores the challenges in retrospectively evaluating older, discontinued pharmaceuticals.

Figure 2. Logical workflow illustrating the likely trajectory of this compound from discovery to withdrawal.

References

- 1. Carcinogenicity of methapyrilene hydrochloride, mepyramine hydrochloride, thenyldiamine hydrochloride, and pyribenzamine hydrochloride in Sprague-Dawley rats - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. The carcinogenic effect of methapyrilene combined with nitrosodiethylamine given to rats in low doses - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of Methaphenilene

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available scientific literature lacks specific quantitative solubility and comprehensive stability data for Methaphenilene. This guide synthesizes the available qualitative information for this compound and incorporates quantitative data from a closely related compound, Methapyrilene, for illustrative purposes. The experimental protocols provided are based on established pharmaceutical development methodologies.

Introduction

This compound is an antihistamine and anticholinergic agent. A thorough understanding of its solubility and stability is paramount for the development of safe, effective, and stable pharmaceutical formulations. This technical guide provides a summary of the known solubility characteristics of this compound, outlines detailed experimental protocols for its comprehensive analysis, and discusses potential stability considerations.

Solubility Profile

Qualitative Solubility of this compound

Available information indicates the following general solubility characteristics:

-

This compound Base:

-

Freely soluble in: Chloroform, pyridine, glacial acetic acid.

-

Moderately soluble in: Ethyl acetate.

-

Slightly soluble in: Benzene, ethanol.

-

Almost insoluble in: Water, petroleum ether.[1]

-

-

This compound Hydrochloride:

-

Soluble in: Water-alcohol mixtures, ethanol.[1]

-

Quantitative Solubility of Methapyrilene Hydrochloride (as a surrogate)

The following table summarizes the quantitative solubility of Methapyrilene hydrochloride, offering a potential reference for this compound hydrochloride's behavior in similar solvents.

| Solvent | Solubility (approx.) |

| Ethanol | 1 mg/mL |

| Dimethyl Sulfoxide (DMSO) | 10 mg/mL |

| Dimethylformamide (DMF) | 15 mg/mL |

| Phosphate Buffered Saline (PBS), pH 7.2 | 1 mg/mL |

It is crucial to experimentally determine the precise solubility of this compound and its salts to inform formulation development.

Stability Profile

Comprehensive stability data, including degradation pathways and kinetics for this compound, is not currently available in published literature. However, general principles of pharmaceutical stability testing can be applied to assess its lability under various stress conditions. The hydrochloride salt of the related compound, Methapyrilene, is noted to be light-sensitive, and its aqueous solutions are not recommended for storage for more than one day, suggesting potential hydrolytic instability.

Experimental Protocols

The following sections detail standardized methodologies for the systematic evaluation of the solubility and stability of this compound.

Solubility Determination

A common method for determining the equilibrium solubility of a compound is the shake-flask method.

Protocol: Equilibrium Solubility Determination by Shake-Flask Method

-

Objective: To determine the saturation solubility of this compound in various solvents at a controlled temperature.

-

Materials:

-

This compound (base or hydrochloride salt)

-

Selected solvents (e.g., water, ethanol, propylene glycol, polyethylene glycol 400, various buffers of different pH)

-

Calibrated temperature-controlled shaker

-

Centrifuge

-

Validated analytical method (e.g., HPLC-UV)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.45 µm PTFE or PVDF)

-

-

Procedure:

-

Add an excess amount of this compound to a known volume of each solvent in a sealed vial. The excess solid should be clearly visible.

-

Place the vials in a shaker set to a constant temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24, 48, or 72 hours) to ensure equilibrium is reached.

-

After the incubation period, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the samples at a high speed to pellet the undissolved solid.

-

Carefully withdraw an aliquot of the supernatant and immediately filter it using a syringe filter to remove any remaining solid particles.

-

Accurately dilute the filtered supernatant with a suitable solvent to a concentration within the calibrated range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV method to determine the concentration of dissolved this compound.

-

Calculate the solubility in mg/mL or mol/L.

-

Diagram: Experimental Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Stability Indicating Method Development and Forced Degradation Studies

A stability-indicating analytical method is crucial to separate and quantify the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique for this purpose.

Protocol: HPLC Method Development (Illustrative Example)

This is a hypothetical method based on common practices for similar molecules.

-

Objective: To develop a stability-indicating RP-HPLC method for the analysis of this compound.

-

Instrumentation: HPLC with a UV detector.

-

Chromatographic Conditions:

-

Column: C18, 250 mm x 4.6 mm, 5 µm

-

Mobile Phase: A gradient of acetonitrile and a phosphate buffer (pH 3.0).

-

Flow Rate: 1.0 mL/min

-

Detection Wavelength: 240 nm (to be determined by UV scan of this compound)

-

Column Temperature: 30 °C

-

Injection Volume: 10 µL

-

-

Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Protocol: Forced Degradation Studies

-

Objective: To identify potential degradation pathways and products of this compound under various stress conditions.

-

Procedure:

-

Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

-

Expose the solutions to the following stress conditions:

-

Acid Hydrolysis: 0.1 M HCl at 60 °C for 24 hours.

-

Base Hydrolysis: 0.1 M NaOH at 60 °C for 24 hours.

-

Neutral Hydrolysis: Water at 60 °C for 24 hours.

-

Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Store the solid drug and a solution at 60 °C for 7 days.

-

Photodegradation: Expose the solid drug and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter (ICH Q1B).

-

-

At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration.

-

Analyze the stressed samples using the validated stability-indicating HPLC method.

-

Evaluate the chromatograms for the appearance of new peaks (degradation products) and the decrease in the peak area of the parent drug.

-

Diagram: Forced Degradation Study Workflow

Caption: Workflow for conducting forced degradation studies.

Signaling Pathways

There is no information available in the public domain regarding specific signaling pathways modulated by this compound beyond its known activity as a histamine H1 receptor antagonist and its anticholinergic properties.

Conclusion

This technical guide highlights the current knowledge gap regarding the quantitative solubility and stability of this compound. The provided qualitative data and surrogate information from Methapyrilene serve as a preliminary foundation for formulation development. The detailed experimental protocols offer a robust framework for researchers and scientists to systematically characterize the physicochemical properties of this compound. Such studies are essential for ensuring the development of a high-quality, stable, and efficacious pharmaceutical product. It is strongly recommended that comprehensive experimental work be undertaken to generate specific data for this compound.

References

Methaphenilene: A Technical Whitepaper on its Potential as a First-Generation Antihistamine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of Methaphenilene, a first-generation antihistamine. This compound, a thenyl-substituted diamine, exhibits its therapeutic effects through the competitive antagonism of histamine H1 receptors. As is characteristic of its class, it also possesses notable anticholinergic properties due to its interaction with muscarinic acetylcholine receptors. This whitepaper consolidates the available pharmacological data, outlines relevant experimental protocols for its characterization, and presents key signaling pathways and workflows in accordance with the specified visualization requirements. While specific quantitative binding data for this compound is scarce in contemporary literature, data from structurally analogous compounds and related first-generation antihistamines are presented to provide a comprehensive profile.

Introduction

This compound is an antihistamine and anticholinergic agent.[1] Structurally, it is classified as a thenyl-substituted diamine, a subset of the ethylenediamine class of antihistamines.[2] Its primary mechanism of action involves the blockade of histamine H1 receptors, thereby mitigating the symptoms associated with allergic reactions.[2] Concurrently, its interaction with muscarinic acetylcholine receptors leads to anticholinergic effects, a common characteristic of first-generation antihistamines.[2] This dual activity defines its therapeutic profile and its potential side effects.

Chemical Properties and Synthesis

-

IUPAC Name: N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine[1]

-

Molecular Formula: C₁₅H₂₀N₂S[1]

-

Molar Mass: 260.40 g·mol⁻¹[1]

The synthesis of this compound can be achieved through the alkylation of N,N-dimethyl-N′-phenylethane-1,2-diamine with 2-(chloromethyl)thiophene.[1][2]

Pharmacological Profile

The therapeutic and side-effect profile of this compound is dictated by its binding affinities for histamine H1 receptors and muscarinic acetylcholine receptors.[2]

Antihistaminic Activity

This compound acts as a competitive antagonist at histamine H1 receptors. By blocking these receptors, it prevents histamine from initiating the signaling cascade that leads to allergic symptoms such as vasodilation, increased vascular permeability, and smooth muscle contraction.[3]

| Compound | Receptor | Binding Affinity (Ki) |

| Methapyrilene (analog) | Histamine H1 | 4.5 nM |

Table 1: H1 Receptor Binding Affinity of a Structurally Similar Analog.

Anticholinergic Activity

First-generation antihistamines, including this compound, are known to interact with muscarinic acetylcholine receptors, leading to anticholinergic side effects.[2] These effects can include dry mouth, blurred vision, urinary retention, and constipation. The structural similarities between the ethylenediamine moiety of these antihistamines and acetylcholine contribute to this cross-reactivity.

A study comparing the anticholinergic potencies of various antihistamines provides context for the potential activity of this compound.

| Antihistamine | Anticholinergic Potency (pA2) in vitro |

| Cyproheptadine | 8.2 ± 0.4 |

| Promethazine | >7.5 |

| Diphenhydramine | 6.8 ± 0.1 |

| Chlorpheniramine | 6.0 ± 0.1 |

| Pyrilamine | 4.8 ± 0.4 |

Table 2: In Vitro Anticholinergic Potencies of Representative Antihistamines. Data from a study on carbachol-induced contractions of isolated guinea pig trachealis muscle.

Signaling Pathways

Histamine H1 Receptor Signaling

Histamine H1 receptors are G-protein coupled receptors (GPCRs) that, upon activation by histamine, couple to Gq/11. This initiates a signaling cascade involving the activation of phospholipase C (PLC), leading to the production of inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ mediates the release of intracellular calcium, while DAG activates protein kinase C (PKC), culminating in the physiological effects of an allergic response. This compound, as an antagonist, blocks the initial binding of histamine, thereby inhibiting this pathway.

Caption: Histamine H1 Receptor Signaling Pathway and Antagonism by this compound.

Experimental Protocols

H1 Receptor Binding Assay (Competitive Radioligand Binding)

This protocol is a standard method for determining the binding affinity of a compound for the H1 receptor.

Objective: To determine the inhibitory constant (Ki) of this compound for the histamine H1 receptor.

Materials:

-

HEK293 cells stably expressing the human H1 receptor.

-

[³H]-Mepyramine (radioligand).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer (e.g., ice-cold 50 mM Tris-HCl, pH 7.4).

-

Glass fiber filters.

-

Scintillation fluid and counter.

-

Unlabeled competitor (e.g., Mianserin) for non-specific binding determination.

-

Test compound (this compound) at various concentrations.

Procedure:

-

Membrane Preparation:

-

Culture and harvest HEK293-H1 cells.

-

Homogenize cells in ice-cold buffer and centrifuge to pellet membranes.

-

Resuspend membrane pellet in fresh buffer and determine protein concentration.

-

-

Binding Reaction:

-

In a 96-well plate, combine cell membranes, a fixed concentration of [³H]-Mepyramine, and varying concentrations of this compound.

-

For total binding, omit the test compound.

-

For non-specific binding, add a high concentration of an unlabeled competitor.

-

Incubate at room temperature for a defined period (e.g., 60 minutes) to reach equilibrium.

-

-

Filtration and Washing:

-

Rapidly filter the incubation mixture through glass fiber filters using a cell harvester.

-

Wash filters with ice-cold wash buffer to remove unbound radioligand.

-

-

Quantification:

-

Place filters in scintillation vials with scintillation fluid.

-

Measure radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

Plot the percentage of specific binding against the logarithm of the this compound concentration to determine the IC₅₀ value.

-

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

-

Caption: Experimental Workflow for H1 Receptor Binding Assay.

In Vivo Histamine-Induced Wheal and Flare Suppression Assay

This protocol assesses the in vivo antihistaminic efficacy of a compound.

Objective: To evaluate the ability of this compound to suppress histamine-induced skin reactions in an animal model (e.g., guinea pig or rabbit) or human volunteers.

Materials:

-

Test subjects (animal or human).

-

This compound formulation for administration (e.g., oral or topical).

-

Histamine solution for intradermal injection (e.g., 10 µg/mL).

-

Saline solution (control).

-

Calipers or ruler for measuring wheal and flare dimensions.

Procedure:

-

Baseline Measurement:

-

Administer an intradermal injection of histamine to a designated skin area.

-

After a set time (e.g., 15 minutes), measure the diameters of the resulting wheal (raised area) and flare (redness).

-

-

Drug Administration:

-

Administer this compound to the test subjects.

-

-

Post-Treatment Challenge:

-

At various time points after drug administration, perform another intradermal histamine injection at a different skin site.

-

Measure the wheal and flare diameters as before.

-

-

Data Analysis:

-

Calculate the percentage inhibition of the wheal and flare response at each time point compared to baseline.

-

Plot the percentage inhibition over time to determine the onset and duration of action.

-

Potential and Considerations

As a first-generation antihistamine, this compound has the potential for effective relief of allergic symptoms. However, its clinical utility is likely to be accompanied by sedative and anticholinergic side effects. The sedative properties arise from its ability to cross the blood-brain barrier and antagonize central H1 receptors. The development of second and third-generation antihistamines has largely focused on minimizing these central nervous system effects to improve the safety and tolerability profile.

Further research would be necessary to fully characterize the pharmacokinetic and pharmacodynamic properties of this compound and to establish a definitive therapeutic index.

Conclusion

This compound is a classic example of a first-generation antihistamine, demonstrating the characteristic antagonism of histamine H1 receptors and off-target effects at muscarinic receptors. While it holds potential for the management of allergic conditions, its use is associated with the side effect profile typical of its class. The experimental frameworks provided in this document offer a basis for the further quantitative evaluation of this compound and similar compounds in drug discovery and development programs.

References

- 1. pharmacy180.com [pharmacy180.com]

- 2. Design, synthesis and biological activity of a novel ethylenediamine derivatives as H1 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The pharmacology of new ethylenediamine derivatives (ROM-126, ROM-131, MK-142) with antiarrhythmic action. Part I. General pharmacological properties - PubMed [pubmed.ncbi.nlm.nih.gov]

In Vitro Binding Affinity of Methaphenilene to Muscarinic Receptors: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methaphenilene is a first-generation antihistamine that also exhibits anticholinergic properties. These anticholinergic effects are mediated through its interaction with muscarinic acetylcholine receptors (mAChRs). As members of the G protein-coupled receptor (GPCR) superfamily, muscarinic receptors are integral to a wide array of physiological functions, making them a significant area of study in pharmacology and drug development. This technical guide provides an in-depth overview of the in vitro assessment of this compound's binding affinity to muscarinic receptors. While specific quantitative binding data for this compound across the five muscarinic receptor subtypes (M1-M5) is not extensively available in publicly accessible literature, this guide outlines the established experimental protocols to determine such affinities and presents the associated signaling pathways.

Data Presentation

A comprehensive understanding of a compound's interaction with muscarinic receptors requires the determination of its binding affinity (typically represented by the inhibition constant, Kᵢ) for each of the five subtypes. Due to the limited availability of specific Kᵢ values for this compound in peer-reviewed literature, the following table serves as a template for how such data would be presented. A single reported calculated value for the "muscarinic effects" of this compound is included for illustrative purposes, though it lacks subtype specificity and detailed experimental context.

| Receptor Subtype | Radioligand | Tissue/Cell Line | Kᵢ (nM) | pKᵢ | Reference |

| M₁ | [³H]-Pirenzepine | CHO-K1 cells expressing human M₁ receptor | Data not available | Data not available | N/A |

| M₂ | [³H]-AF-DX 384 | CHO-K1 cells expressing human M₂ receptor | Data not available | Data not available | N/A |

| M₃ | [³H]-4-DAMP | CHO-K1 cells expressing human M₃ receptor | Data not available | Data not available | N/A |

| M₄ | [³H]-Pirenzepine | CHO-K1 cells expressing human M₄ receptor | Data not available | Data not available | N/A |

| M₅ | [³H]-4-DAMP | CHO-K1 cells expressing human M₅ receptor | Data not available | Data not available | N/A |

| Muscarinic (non-subtype specific) | Not specified | Not specified | 177.8 | 6.75 | Calculated from log 1/Kᵢ |

Kᵢ values are inversely proportional to binding affinity; a lower Kᵢ value indicates a higher affinity. pKᵢ is the negative logarithm of the Kᵢ value.

Experimental Protocols

The determination of in vitro binding affinity for a test compound like this compound at muscarinic receptors is typically achieved through competitive radioligand binding assays.

Materials and Reagents

-

Cell Lines: Chinese Hamster Ovary (CHO-K1) or Human Embryonic Kidney (HEK293) cells stably expressing one of the five human muscarinic receptor subtypes (M₁-M₅).

-

Radioligands:

-

[³H]-Pirenzepine (for M₁ and M₄)

-

[³H]-AF-DX 384 (for M₂)

-

[³H]-4-DAMP (4-diphenylacetoxy-N-methylpiperidine methiodide) (for M₃ and M₅)

-

[³H]-N-methylscopolamine ([³H]-NMS) (a non-selective antagonist)

-

-

Test Compound: this compound hydrochloride.

-

Non-specific Binding Control: Atropine (1 µM) or another suitable high-affinity muscarinic antagonist.

-

Buffers:

-

Binding Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.

-

Wash Buffer: Cold 50 mM Tris-HCl, pH 7.4.

-

-

Scintillation Cocktail: A suitable liquid scintillation fluid.

-

Equipment:

-

Cell culture incubator

-

Centrifuge

-

Homogenizer

-

96-well microplates

-

Cell harvester

-

Liquid scintillation counter

-

Membrane Preparation

-

Culture the specific muscarinic receptor-expressing cells to near confluency.

-

Harvest the cells by scraping and centrifuge at 1,000 x g for 5 minutes at 4°C.

-

Resuspend the cell pellet in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4) and homogenize using a Polytron homogenizer.

-

Centrifuge the homogenate at 40,000 x g for 20 minutes at 4°C to pellet the cell membranes.

-

Wash the membrane pellet by resuspending in fresh lysis buffer and repeating the centrifugation step.

-

Resuspend the final membrane pellet in binding buffer.

-

Determine the protein concentration of the membrane preparation using a standard protein assay (e.g., Bradford or BCA assay).

-

Store the membrane aliquots at -80°C until use.

Competitive Radioligand Binding Assay

-

In a 96-well microplate, add the following to each well in triplicate:

-

Binding buffer

-

A fixed concentration of the appropriate radioligand (typically at a concentration close to its Kₑ).

-

A range of concentrations of the test compound (this compound). A typical concentration range would be from 10⁻¹⁰ M to 10⁻⁵ M.

-

For the determination of non-specific binding, add a high concentration of a non-labeled antagonist (e.g., 1 µM atropine) instead of the test compound.

-

For the determination of total binding, add binding buffer instead of the test compound or non-labeled antagonist.

-

-

Add the prepared cell membrane homogenate to each well to initiate the binding reaction. The final assay volume is typically 200-250 µL.

-

Incubate the plate at room temperature for a sufficient time to reach equilibrium (e.g., 60-120 minutes), with gentle agitation.

-

Terminate the assay by rapid filtration through glass fiber filters (e.g., Whatman GF/B) using a cell harvester. This separates the bound radioligand from the free radioligand.

-

Quickly wash the filters with ice-cold wash buffer to remove any unbound radioligand.

-

Place the filters in scintillation vials, add scintillation cocktail, and quantify the radioactivity using a liquid scintillation counter.

Data Analysis

-

Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

-

Plot the specific binding as a function of the logarithm of the test compound concentration.

-

Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the IC₅₀ value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation:

Kᵢ = IC₅₀ / (1 + [L]/Kₑ)

where:

-

[L] is the concentration of the radioligand used in the assay.

-

Kₑ is the equilibrium dissociation constant of the radioligand for the receptor.

-

Visualization of Key Processes

Muscarinic Receptor Signaling Pathways

Muscarinic receptors mediate their effects by coupling to different G proteins, leading to distinct downstream signaling cascades. The M₁, M₃, and M₅ subtypes primarily couple to Gᵩ/₁₁, while the M₂ and M₄ subtypes couple to Gᵢ/₀.

Caption: Muscarinic receptor signaling pathways for Gq/11- and Gi/o-coupled receptors.

Experimental Workflow for Determining Antagonist Binding Affinity

The process of determining the Kᵢ value for a muscarinic receptor antagonist like this compound follows a structured workflow.

Caption: Workflow for determining the in vitro binding affinity of a muscarinic antagonist.

Conclusion

Spectroscopic Analysis of Methaphenilene: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of Methaphenilene, an antihistamine and anticholinergic compound. The guide details the expected data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses, offering a predictive framework for researchers. Detailed experimental protocols for acquiring this data are also provided, alongside graphical representations of the analytical workflows.

Molecular Structure and Spectroscopic Overview

This compound, with the chemical formula C₁₅H₂₀N₂S and a molar mass of approximately 260.40 g/mol , possesses a unique structure that gives rise to a characteristic spectroscopic fingerprint.[1] Its IUPAC name is N,N-Dimethyl-N′-phenyl-N′-(thiophen-2-ylmethyl)ethane-1,2-diamine.[1] The key structural features to be identified by spectroscopic methods include the phenyl group, the thiophene ring, the ethylenediamine backbone, and the N,N-dimethyl and N-methylene substituents.

Data Presentation

The following tables summarize the predicted quantitative data for the spectroscopic analysis of this compound. These predictions are based on established principles of spectroscopy and data from structurally related compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Chemical Shifts for this compound in CDCl₃

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| N(CH₃)₂ | 2.2 - 2.4 | Singlet | 6H |

| -CH₂-N(CH₃)₂ | 2.5 - 2.7 | Triplet | 2H |

| -CH₂-N(Ph) | 3.6 - 3.8 | Triplet | 2H |

| Thiophene-CH₂- | 4.5 - 4.7 | Singlet | 2H |

| Phenyl-H (ortho, para) | 6.8 - 7.3 | Multiplet | 3H |

| Phenyl-H (meta) | 6.6 - 6.8 | Multiplet | 2H |

| Thiophene-H (H5) | ~7.2 | Doublet | 1H |

| Thiophene-H (H3) | ~6.9 | Doublet | 1H |

| Thiophene-H (H4) | ~6.9 | Triplet | 1H |

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound in CDCl₃

| Carbon | Predicted Chemical Shift (δ, ppm) |

| N(CH₃)₂ | ~45 |

| -CH₂-N(CH₃)₂ | ~57 |

| -CH₂-N(Ph) | ~50 |

| Thiophene-CH₂- | ~55 |

| Thiophene-C2 | ~140 |

| Thiophene-C3 | ~125 |

| Thiophene-C4 | ~126 |

| Thiophene-C5 | ~124 |

| Phenyl-C1 (ipso) | ~148 |

| Phenyl-C2, C6 | ~112 |

| Phenyl-C3, C5 | ~129 |

| Phenyl-C4 | ~116 |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Frequencies for this compound

| Functional Group | Predicted Wavenumber (cm⁻¹) | Intensity |

| C-H (Aromatic) | 3100 - 3000 | Medium |

| C-H (Aliphatic) | 3000 - 2850 | Medium |

| C=C (Aromatic) | 1600 - 1450 | Medium-Strong |

| C-N (Aliphatic Amine) | 1250 - 1020 | Medium |

| C-S (Thiophene) | ~850 | Medium |

| Aromatic C-H Bending | 900 - 675 | Strong |

Mass Spectrometry (MS)

Table 4: Predicted Key Mass Fragments for this compound (Electron Ionization)

| m/z | Proposed Fragment |

| 260 | [M]⁺ (Molecular Ion) |

| 202 | [M - N(CH₃)₂CH₂]⁺ |

| 188 | [M - CH₂N(CH₃)₂CH₂]⁺ |

| 97 | [C₄H₄S-CH₂]⁺ (Thienylmethyl cation) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

| 58 | [CH₂=N(CH₃)₂]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra to elucidate the carbon-hydrogen framework of this compound.

Materials and Equipment:

-

This compound sample

-

Deuterated chloroform (CDCl₃) with 0.03% tetramethylsilane (TMS)

-

NMR tubes (5 mm)

-

NMR Spectrometer (e.g., 400 MHz or higher)

Procedure:

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.6 mL of CDCl₃ in a clean, dry vial.

-

Transfer: Transfer the solution to a 5 mm NMR tube.

-

Instrumentation:

-

Insert the NMR tube into the spectrometer's probe.

-

Lock onto the deuterium signal of the CDCl₃.

-

Shim the magnetic field to achieve optimal homogeneity.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 2-4 seconds, relaxation delay of 1-5 seconds, and 16-64 scans.

-

Process the spectrum by applying a Fourier transform, phase correction, and baseline correction.

-

Reference the spectrum to the TMS signal at 0.00 ppm.

-

Integrate the signals and determine the multiplicities.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

Typical parameters: pulse angle of 30-45°, acquisition time of 1-2 seconds, relaxation delay of 2-5 seconds, and 512-2048 scans.

-

Process the spectrum similarly to the ¹H spectrum.

-

Reference the spectrum to the CDCl₃ signal at 77.16 ppm.

-

Infrared (IR) Spectroscopy